molecular formula C13H16N2O2 B14595195 N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea CAS No. 61070-41-5

N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea

Cat. No.: B14595195
CAS No.: 61070-41-5
M. Wt: 232.28 g/mol
InChI Key: CJMOSAKLZVEAKN-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a cyclopropylmethyl group and a dihydrobenzofuran moiety, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea typically involves the reaction of cyclopropylmethylamine with 2,3-dihydro-1-benzofuran-6-isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The specific methods would depend on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyclopropylmethyl and dihydrobenzofuran groups could play a role in binding to the target molecules, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)carbamate
  • N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)thiourea
  • N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)amide

Uniqueness

N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in the design of new drugs or materials with tailored properties.

Properties

CAS No.

61070-41-5

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-(cyclopropylmethyl)-1-(2,3-dihydro-1-benzofuran-6-yl)urea

InChI

InChI=1S/C13H16N2O2/c14-13(16)15(8-9-1-2-9)11-4-3-10-5-6-17-12(10)7-11/h3-4,7,9H,1-2,5-6,8H2,(H2,14,16)

InChI Key

CJMOSAKLZVEAKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(C2=CC3=C(CCO3)C=C2)C(=O)N

Origin of Product

United States

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